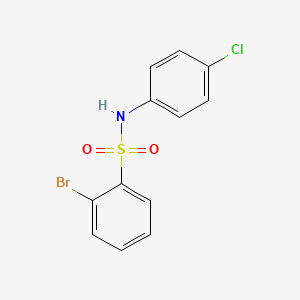![molecular formula C34H28F8N2O4 B12447959 N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)](/img/structure/B12447959.png)
N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) typically involves multiple steps. The process begins with the preparation of the octafluorobiphenyl core, followed by the introduction of the oxybenzene moieties. The final step involves the formation of the dimethylpropanamide groups. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in specialized reactors. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups into the aromatic rings.
科学的研究の応用
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
作用機序
The mechanism by which N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
類似化合物との比較
Similar Compounds
N,N’-bis(2,2-dimethylpropanamide): Lacks the octafluorobiphenyl and oxybenzene moieties.
Octafluorobiphenyl: Contains the fluorinated biphenyl core but lacks the additional functional groups.
Oxybenzene derivatives: Similar aromatic structures but different substituents.
Uniqueness
N,N’-[(2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl-4,4’-diyl)bis(oxybenzene-3,1-diyl)]bis(2,2-dimethylpropanamide) is unique due to its combination of fluorinated biphenyl, oxybenzene, and dimethylpropanamide groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C34H28F8N2O4 |
|---|---|
分子量 |
680.6 g/mol |
IUPAC名 |
N-[3-[4-[4-[3-(2,2-dimethylpropanoylamino)phenoxy]-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C34H28F8N2O4/c1-33(2,3)31(45)43-15-9-7-11-17(13-15)47-29-25(39)21(35)19(22(36)26(29)40)20-23(37)27(41)30(28(42)24(20)38)48-18-12-8-10-16(14-18)44-32(46)34(4,5)6/h7-14H,1-6H3,(H,43,45)(H,44,46) |
InChIキー |
MRHMOQUZKZUFBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)NC(=O)C(C)(C)C)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12447893.png)
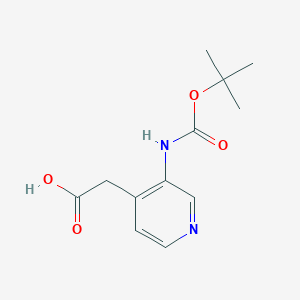
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
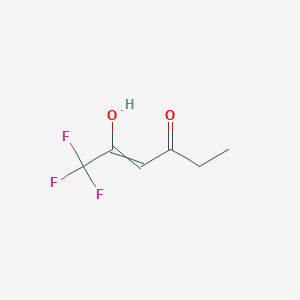
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447912.png)

![N-[6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12447917.png)
![4-butoxy-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12447926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B12447933.png)
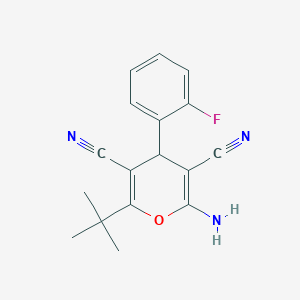
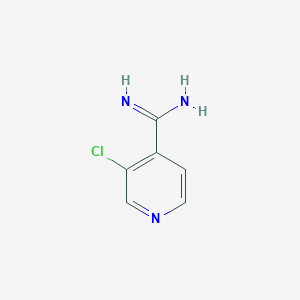
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)](/img/structure/B12447958.png)
